Diethylcarbamazine Citrate

Catalog No.
S8074672
CAS No.
16354-46-4
M.F
C10H21N3O.C6H8O7
C16H29N3O8
M. Wt
391.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylcarbamazine Citrate

CAS Number

16354-46-4

Product Name

Diethylcarbamazine Citrate

IUPAC Name

N,N-diethyl-4-methylpiperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C10H21N3O.C6H8O7
C16H29N3O8

Molecular Weight

391.42 g/mol

InChI

InChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

PGNKBEARDDELNB-UHFFFAOYSA-N

SMILES

Array

solubility

75% in water @ 20 °C
Freely sol in hot alcohol
Sparingly sol in cold alcohol
Practically insoluble in acetone, benzene, chloroform and ethe

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Diethylcarbamazine citrate is a crystalline solid, scored white tablets. Used against filariasis in man and animals. (EPA, 1998)
Diethylcarbamazine citrate is a piperazinecarboxamide.
DIETHYLCARBAMAZINE CITRATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1950.
See also: Diethylcarbamazine (has active moiety).

Diethylcarbamazine citrate is a synthetic piperazine-derivative anthelmintic agent and the established pharmacopeial standard for lymphatic filariasis interventions [1]. As a highly water-soluble and thermally stable crystalline salt, it is specifically engineered to overcome the severe processing and handling limitations of the parent free base. Its primary procurement value lies in its exceptional formulation compatibility, allowing it to be seamlessly integrated into solid oral dosage forms, aqueous solutions, and fortified food matrices without degrading under standard manufacturing conditions. For industrial and laboratory buyers, this specific citrate salt provides a reproducible, highly pure active pharmaceutical ingredient (API) and reference standard that ensures consistent bioavailability, precise stoichiometric assays, and strict regulatory compliance [1].

Substituting diethylcarbamazine citrate with its free base or alternative broad-spectrum anthelmintics introduces severe manufacturability and formulation risks [1]. The diethylcarbamazine free base exhibits very low thermal stability and exists as a difficult-to-handle liquid or low-melting solid, making it entirely unsuitable for standard tablet pressing, dry-heat processing, or long-term storage [1]. Furthermore, while alternative in-class anthelmintics like ivermectin or albendazole are frequently procured for similar biological targets, they are practically insoluble in water. Diethylcarbamazine citrate’s extreme aqueous solubility and well-defined melting point (135.5–138.5 °C) are mandatory for applications requiring uniform dispersion in aqueous media or stability during the high-heat extrusion and baking processes used in fortified food matrix manufacturing [1].

Thermal Stability for High-Heat Formulation and Fortification

Differential scanning calorimetry (DSC) and thermogravimetric analysis demonstrate that diethylcarbamazine citrate remains chemically stable well above standard processing temperatures, with a melting point of 135.5–138.5 °C [1]. In contrast, the diethylcarbamazine free base exhibits extremely low thermal stability, degrading rapidly and releasing hazardous byproducts at elevated temperatures [1]. This makes the citrate salt the only viable candidate for fortified table salt and heat-processed solid dosage forms.

Evidence DimensionThermal stability and processing viability
Target Compound DataStable up to and beyond its melting point (135.5–138.5 °C); compatible with dry heat cooking/baking.
Comparator Or BaselineDiethylcarbamazine free base (low thermal stability, unsuitable for solid tablet formulation or heat exposure).
Quantified DifferenceThe citrate salt provides a stable processing window that extends through standard baking/extrusion temperatures, unlike the volatile free base.
ConditionsDSC and thermogravimetry under standard manufacturing and cooking thermal stress.

Buyers formulating solid tablets or fortified food matrices must procure the citrate salt to prevent API degradation during high-heat processing.

Extreme Aqueous Solubility vs. Alternative Anthelmintics

Diethylcarbamazine citrate exhibits exceptional aqueous solubility, exceeding 1000 g/L at room temperature [1]. When compared to alternative first-line anthelmintic APIs like ivermectin and albendazole—which are practically insoluble in water (typically <0.01 g/L)—diethylcarbamazine citrate allows for the creation of highly concentrated aqueous solutions and rapid-release osmotic pump tablets [1]. This solubility profile ensures complete dissolution and uniform distribution in both liquid formulations and fortified salt matrices.

Evidence DimensionAqueous solubility
Target Compound Data>1000 g/L in water at 20 °C.
Comparator Or BaselineIvermectin and Albendazole (<0.01 g/L, practically insoluble).
Quantified Difference>100,000-fold higher aqueous solubility for the citrate salt compared to standard alternative anthelmintics.
ConditionsStandard aqueous solubility assays at 20–25 °C.

High water solubility is critical for procurement in applications requiring liquid dosing, uniform food fortification, or rapid-release oral formulations.

Pharmacopeial Standardization and Analytical Reproducibility

As the officially recognized pharmacopeial form, diethylcarbamazine citrate provides a highly reproducible crystalline matrix for analytical standardization [1]. Its stable dihydrogen citrate stoichiometry allows for precise titrimetric and spectrophotometric assays, routinely achieving >98.0% purity specifications [1]. Substituting with non-standardized salts or crude base mixtures introduces unacceptable variance in equivalent weight calculations and complicates quality control in mass drug administration manufacturing.

Evidence DimensionAssay reproducibility and regulatory standardization
Target Compound Data>98.0% purity, stable stoichiometric reference material.
Comparator Or BaselineNon-standardized DEC salts or free base (variable stoichiometry and handling difficulties).
Quantified DifferenceGuaranteed stoichiometric precision for quantitative analysis versus variable baseline forms.
ConditionsPharmacopeial assay (e.g., non-aqueous titration or HPLC).

Procurement of the exact citrate salt is mandatory for laboratories and manufacturers requiring strict adherence to global pharmacopeial monographs.

Manufacturing of Fortified Table Salt for Mass Drug Administration

Due to its exceptional thermal stability and high water solubility, diethylcarbamazine citrate is the exclusive API used in medicated table salt programs [1]. It withstands standard cooking and baking temperatures without degrading, a critical requirement that the free base cannot meet [1].

Development of Fast-Dissolving and Osmotic Pump Tablets

The compound's >1000 g/L aqueous solubility makes it an ideal candidate for floating elementary osmotic pump tablets and rapid-release solid oral dosage forms [1]. This ensures zero-order release kinetics that are impossible to achieve with poorly soluble alternatives like albendazole [1].

Pharmacopeial Reference Standards for Quality Control

As a stable, high-purity crystalline powder, diethylcarbamazine citrate is procured by analytical laboratories as a primary reference standard [1]. It is utilized for calibrating HPLC, gas chromatography, and titrimetric assays used in the quality control of commercial anthelmintic formulations [1].

Physical Description

Diethylcarbamazine citrate is a crystalline solid, scored white tablets. Used against filariasis in man and animals. (EPA, 1998)

Color/Form

White, crystalline powder

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

391.19546489 Da

Monoisotopic Mass

391.19546489 Da

Heavy Atom Count

27

Taste

Bitter acid taste

Odor

Odorless or slight odor

Decomposition

When heated to decomposition it emits ... fumes of nitrogen oxides.

Melting Point

286 to 289 °F (EPA, 1998)
141-143 °C

UNII

OS1Z389K8S

Related CAS

90-89-1 (Parent)

Therapeutic Uses

Filaricides; Lipoxygenase Inhibitors
Dietylcarbamazine citrate is usually admin by mouth as tablets. ... It has also been given by intramuscular injection.
For mass treatment /against microfilariae of Wucereria bancrofti and Wuchereria malayi/ with the objective of reducing microfilaremia to subinfective levels for mosquitoes, the dose is 2 mg/kg, three times daily after meals, for 7 days for treatment directed toward possible cure, this dosage regimen is carried out for 10 to 30 days. ... For practical purposes, an adequate amount seems to be a total dose of about 72 mg/kg of the citrate salt.
For /treatment against Loa loa microfilariae/ a dose of 2 mg/kg should be given 3 times daily after meals for 2 to 3 weeks. If repeated courses are required to produce cure, they should be separated by periods of 3 to 4 weeks.
For more Therapeutic Uses (Complete) data for DIETHYLCARBAMAZINE CITRATE (16 total), please visit the HSDB record page.

Mechanism of Action

The drug has two types of action on susceptible microfilariae. The first is to decrease the muscular activity and eventually immobilize the organisms; this may result from a hyerpolarizing effect of the piperazine moiety, and it causes dislocation of the parasites from their normal habitat in the host. The second action is to produce alterations in the microfilarial surface membranes, thereby rendering them more susceptible to destruction by host defense mechanisms. There is definite evidence that diethylcarbamazine kills adult worms of Loa loa and presumptive evidence that it kills adult Wuchereria bancrofti and Wuchereria malayi. However, it has little action against adult Onchocerca volvulus. The mechanism of the filaricidal action of diethylcarbamazine is unknown. /Diethylcarbamazine/
It is postulated that in naturally infected animals, diethylcarbamazine somehow promotes the combination of antigen and antibody on the surface of serotonin-rich platelets. Serotonin is released from damaged platelets, which dramatically increases vascular permeability and leads to shock. This generally but not always occurs in dogs with a high microfilaremia.
Diethylcarbamazine causes rapid disappearance of microfilariae of Wuchereriia bancrofti, Wuchereria malayi, and Loa loa from the blood of man. The drug causes microfilariae of Onchlcerca volvulus to disappear from the skin but does not kill microfilariae in nodules that contain the adult (female) worms. It does not affect the microfilariae of Wuchereria bancrofti in a hydrocele, despite penetration into the fluid.

Absorption Distribution and Excretion

Diethylcarbamazine is readily absorbed from the gastrointestinal tract. After a single oral dose of 200 to 400 mg, the concentration in plasma peaks in 1 to 2 hours ... Excretion is nearly all urinary, & more than 70% of the drug appears as metabolites. The compound is distributed almost completely throughout all body compartments with the exception of fat. Little accumulation occurs when repeated doses are given. /Diethylcarbamazine/

Metabolism Metabolites

Only 10-25% of the drug is excreted unchanged; the remainder is excreted as one of four known metabolites, all of which contain the intact piperazine ring.

Drug Warnings

There are no contraindications to the use of diethylcarbamazine, other than the fact that low doses should be used for initial therapy, especially in onchocerciasis and infection due to Loa loa (to minimize adverse reactions to destruction of the parasites).
Special care should be taken in using diethylcarbamazine in areas where both onchocerciasis and loaiasis occur. /Diethylcarbamazine/
In patients infected with Onchocerca volvulus or Wuchereria malayi, and to a lesser extent in those infected with Wuchereria bancrofti and Loa loa, the initial systemic reactions provoked by the massive destruction of microfilariae, or both during treatment may be severs. In such cases the dosage should be lowered or the drug stopped temporarily. Relief of these symptoms in heavily infected individuals may be afforded by pretreatment with corticosteroids, for example, dexamethasone (2 to 4 mg twice daily).
... use of diethylcarbamazine in microfilariae-positive dogs, is strictly contraindicated. ... The AVMA Council on Veterinary Services advises that all previously treated heartworm cases should be checked 3 months after the dog is started on diethylcarbamazine. If microfilariae are detected, the prophylactic program must be stopped until existing microfilariae are eliminated.
For more Drug Warnings (Complete) data for DIETHYLCARBAMAZINE CITRATE (6 total), please visit the HSDB record page.

Biological Half Life

... the plasma half-life /in man/ is about 8 hr after a 200 mg dose and 12 hr after an 800 mg dose.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

1-Piperazinecarboxamide, N,N-diethyl-4-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1): ACTIVE

Storage Conditions

Preserve in tight containers.
Protect from light.

Stability Shelf Life

The product /as tablets/ is stable even under conditions of high temp and humidity.

Dates

Last modified: 11-23-2023

Explore Compound Types